molecular formula C9H10N2O4S2 B14399403 2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene CAS No. 89846-89-9

2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene

Cat. No.: B14399403
CAS No.: 89846-89-9
M. Wt: 274.3 g/mol
InChI Key: NIHIVDGWEUZCEL-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene is an organic compound characterized by the presence of two nitro groups and a propan-2-yldisulfanyl group attached to a benzene ring

Preparation Methods

The synthesis of 2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene typically involves the nitration of 1-(propan-2-yldisulfanyl)benzene. The nitration process introduces nitro groups at the 2 and 4 positions of the benzene ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Substitution: The nitro groups make the benzene ring more susceptible to nucleophilic aromatic substitution reactions.

Scientific Research Applications

2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene exerts its effects involves the interaction of its nitro and disulfanyl groups with molecular targets. The nitro groups can participate in redox reactions, while the disulfanyl group can form disulfide bonds with thiol-containing molecules. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene can be compared with other nitrobenzene derivatives such as:

Properties

CAS No.

89846-89-9

Molecular Formula

C9H10N2O4S2

Molecular Weight

274.3 g/mol

IUPAC Name

2,4-dinitro-1-(propan-2-yldisulfanyl)benzene

InChI

InChI=1S/C9H10N2O4S2/c1-6(2)16-17-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3

InChI Key

NIHIVDGWEUZCEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)SSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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